4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic organic compound with a complex structure It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine core with a piperidine derivative, often facilitated by a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethyl-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
- 4,6-dimethyl-2-{[1-(2-fluorobenzoyl)piperidin-3-yl]oxy}pyrimidine
- 4,6-dimethyl-2-{[1-(2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine
Uniqueness
4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine is unique due to the specific substitution pattern on the pyrimidine and piperidine rings, as well as the presence of the 2-methylbenzoyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-7-4-5-9-17(13)18(23)22-10-6-8-16(12-22)24-19-20-14(2)11-15(3)21-19/h4-5,7,9,11,16H,6,8,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKVNKHQPZQLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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